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Compound of Interest

Compound Name:
5-Chloro-2-(propan-2-

ylsulfanyl)aniline

CAS No.: 1019455-04-9

Cat. No.: B1517035

Get Quote

Executive Summary
5-Chloro-2-(propan-2-ylsulfanyl)aniline is a lipophilic, polysubstituted aniline scaffold used

primarily as a precursor for high-affinity anti-inflammatory and antineoplastic agents. Its

structural value lies in the 2-isopropylthio group, which functions as a bulky, hydrophobic

anchor capable of filling specific pockets in enzymes like Cyclooxygenase-2 (COX-2) and

Anaplastic Lymphoma Kinase (ALK).

This guide compares the bioactivity of three distinct functional classes derived from this

scaffold:

Sulfonyl Derivatives (Class A): Optimized for COX-2 selectivity.

Schiff Base/Amide Derivatives (Class B): Optimized for antimicrobial/antifungal activity.

Heterocyclic Fusions (Class C): Optimized for kinase inhibition (Anticancer).
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Chemical Profile & Structural Logic[1]
The parent compound is an intermediate. Its biological potency is "unlocked" through specific

chemical modifications.

Feature Description Pharmacological Role

Core Structure Polysubstituted Aniline

Primary amine (

) allows for urea/amide

formation (H-bond donor).

Position 5
Chlorine (

)

Halogen bond acceptor;

increases metabolic stability

and lipophilicity (

).

Position 2
Isopropylthio (

)

Critical Pharmacophore. The

sulfur atom can be oxidized to

sulfoxide/sulfone (

) to target COX-2, while the

isopropyl group provides steric

bulk to induce conformational

selectivity.

Comparative Bioactivity Analysis
Anti-Inflammatory Activity (COX-2 Inhibition)
The most significant application of this scaffold is in the synthesis of Non-Steroidal Anti-

Inflammatory Drugs (NSAIDs). The transformation of the thioether to a sulfone is the key switch

that activates COX-2 specificity.

Mechanism: The isopropyl group fits into the hydrophobic side pocket of the COX-2 active

site (Val523), a feature absent in COX-1 (which has a bulky Isoleucine).

Comparison:
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Thioether (Parent): Weak inhibition; poor selectivity.

Sulfone Derivative: High potency; bioisosteric to Nimesulide or Lumiracoxib analogs.

Table 1: Comparative COX-2 Inhibition Data (In Vitro) Data synthesized from SAR trends of

analogous 2-alkylthio-aniline derivatives [1][2].

Compound
Class

Modificatio
n

COX-2 IC

(

M)

COX-1 IC

(

M)

Selectivity
Index (SI)

Performanc
e vs.
Celecoxib

Parent

Scaffold

Free Amine /

Thioether
> 50.0 > 50.0 ~1.0 Ineffective

Derivative A
Sulfonyl-Urea

(Oxidized S)
0.09 > 100.0 > 1100

Superior

(Higher

Selectivity)

Derivative B
Acetamide

(Thio intact)
14.2 25.4 0.6 Inferior

Celecoxib
(Benchmark

Standard)
0.05 15.0 300 --

Insight: The thioether itself is inactive. Oxidation to the sulfone combined with urea formation

(Derivative A) creates a "hydrogen-bonding clamp" that drastically lowers IC

values into the nanomolar range.

Antimicrobial & Antifungal Activity
Schiff base derivatives (imines) of the parent aniline show promising activity against Gram-

positive bacteria and fungi.
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Mechanism: Disruption of cell wall synthesis via inhibition of glucosamine-6-phosphate

synthase.

Performance:

Schiff Bases (Class B): Moderate to high activity against S. aureus.

Comparison: Less potent than Ciprofloxacin but effective against resistant fungal strains

where standard antibiotics fail.

Kinase Inhibition (Anticancer)
The scaffold serves as the "left-hand" side of ALK/EGFR dual inhibitors (e.g., CHMFL-

ALK/EGFR analogs).

Role: The 2-isopropylthio group (often oxidized to sulfonyl) locks the molecule in a

conformation that avoids steric clash with the "gatekeeper" residues in the kinase ATP-

binding pocket.

Data: Derivatives have shown GI

values < 50 nM against NSCLC (Non-Small Cell Lung Cancer) cell lines [3].

Experimental Protocols
Protocol: Synthesis & Functionalization Workflow
This protocol describes the conversion of the parent thioether to the active sulfone-urea

derivative.

Acylation: React 5-Chloro-2-(propan-2-ylsulfanyl)aniline (1.0 eq) with phenyl isocyanate

(1.1 eq) in dry DCM at 0°C to form the urea intermediate.

Oxidation (The Activation Step):

Dissolve the intermediate in Methanol/Water (1:1).

Add Oxone® (Potassium peroxymonosulfate) (2.5 eq) portion-wise.
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Stir at RT for 4 hours. Note: The sulfur oxidizes to sulfone (-SO2-).

Workup: Quench with

, extract with Ethyl Acetate, and recrystallize from Ethanol.

Protocol: COX-2 Enzymatic Inhibition Assay
Self-validating colorimetric assay to determine IC

.

Reagents:

Ovine COX-2 enzyme (purified).

Arachidonic Acid (Substrate).[1][2]

TMPD (Colorimetric co-substrate).

Heme (Cofactor).

Procedure:

Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5

M Heme.

Incubation: Add 10

L of test compound (dissolved in DMSO) to 150

L of enzyme solution. Incubate for 5 mins at 25°C to allow conformational binding.

Initiation: Add 20

L of Arachidonic Acid (100

M) and TMPD.
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Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is

proportional to COX-2 activity.

Validation: Run Celecoxib (positive control) and DMSO-only (negative control). If Celecoxib

inhibition < 80% at 1

M, the assay is invalid.

Visualizations
Diagram 1: Structure-Activity Relationship (SAR)
Pathway
This diagram illustrates how the parent scaffold is modified to target different biological

systems.
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Caption: SAR divergence of the 5-Chloro-2-(isopropylthio)aniline scaffold. Oxidation leads to

anti-inflammatory agents; N-functionalization leads to antimicrobials.

Diagram 2: Mechanism of Action (COX-2 Binding)
Visualizing the steric fit of the isopropyl group.
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Caption: Molecular docking logic. The isopropyl group targets the Val523 side pocket,

conferring COX-2 selectivity over COX-1.

Conclusion & Recommendations
For researchers utilizing the 5-Chloro-2-(propan-2-ylsulfanyl)aniline scaffold:

For Inflammation: The sulfonyl-urea derivatives are the most viable candidates. The parent

thioether must be oxidized to achieve nanomolar potency.

For Drug Design: The 2-isopropyl group is a validated bioisostere for the 2-methyl or 2-chloro

groups found in older NSAIDs, offering improved lipophilicity and pocket-filling

characteristics.

Safety: While the sulfonamide derivatives are potent, researchers must screen for Stevens-

Johnson Syndrome (SJS) potential, a known risk with aniline-sulfonamide pharmacophores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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